(1S,10S,13R)-13-phenyl-3-oxa-14-azatetracyclo[8.5.0.01,14.04,9]pentadeca-4,6,8,11-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,10S,13R)-13-phenyl-3-oxa-14-azatetracyclo[8.5.0.01,14.04,9]pentadeca-4,6,8,11-tetraene: is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,10S,13R)-13-phenyl-3-oxa-14-azatetracyclo[8.5.0.01,14.04,9]pentadeca-4,6,8,11-tetraene typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Cyclization Reactions: These are crucial for forming the tetracyclic core of the compound.
Phenylation: Introduction of the phenyl group is achieved through various methods, such as Friedel-Crafts alkylation.
Oxidation and Reduction: These reactions are used to introduce or modify functional groups within the molecule.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(1S,10S,13R)-13-phenyl-3-oxa-14-azatetracyclo[8.5.0.01,14.04,9]pentadeca-4,6,8,11-tetraene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: Used to remove oxygen or introduce hydrogen atoms.
Substitution: Commonly involves replacing one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(1S,10S,13R)-13-phenyl-3-oxa-14-azatetracyclo[8.5.0.01,14.04,9]pentadeca-4,6,8,11-tetraene has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1S,10S,13R)-13-phenyl-3-oxa-14-azatetracyclo[8.5.0.01,14.04,9]pentadeca-4,6,8,11-tetraene exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, triggering a biological response.
DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cell function.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R,3S,6S,10S,11S,13S,14S)-11-(1-Hydroxypropan-2-yl)-3,7,10-trimethyl-15-oxapentacyclo[7.5.1.02,6.07,13.010,14]pentadecane-3,9,14-triol
- (1R,4R,4aR,6S,8aR)-1,6-dimethyl-4-propan-2-yl-3,4,4a,5,6,7,8,8a-octahydro-2H-naphthalen-1-ol
- (1S,4As,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid
Uniqueness
What sets (1S,10S,13R)-13-phenyl-3-oxa-14-azatetracyclo[8.5.0.01,14.04,9]pentadeca-4,6,8,11-tetraene apart from similar compounds is its unique tetracyclic structure and the presence of both oxygen and nitrogen heteroatoms. This combination of features contributes to its distinctive chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C19H17NO |
---|---|
Molecular Weight |
275.3 g/mol |
IUPAC Name |
(1S,10S,13R)-13-phenyl-3-oxa-14-azatetracyclo[8.5.0.01,14.04,9]pentadeca-4,6,8,11-tetraene |
InChI |
InChI=1S/C19H17NO/c1-2-6-14(7-3-1)17-11-10-16-15-8-4-5-9-18(15)21-13-19(16)12-20(17)19/h1-11,16-17H,12-13H2/t16-,17+,19-,20?/m0/s1 |
InChI Key |
VXFYWZNPFVFUOF-ZCQXEVHSSA-N |
Isomeric SMILES |
C1[C@@]23N1[C@H](C=C[C@H]2C4=CC=CC=C4OC3)C5=CC=CC=C5 |
Canonical SMILES |
C1C23N1C(C=CC2C4=CC=CC=C4OC3)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.